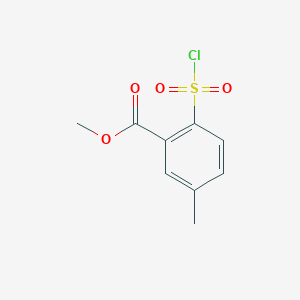

Methyl 2-(chlorosulfonyl)-5-methylbenzoate

Description

Properties

IUPAC Name |

methyl 2-chlorosulfonyl-5-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO4S/c1-6-3-4-8(15(10,12)13)7(5-6)9(11)14-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVRAHMZXNNIDOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1153230-09-1 | |

| Record name | methyl 2-(chlorosulfonyl)-5-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 2-(chlorosulfonyl)-5-methylbenzoate from Methyl p-Toluate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl 2-(chlorosulfonyl)-5-methylbenzoate, a key intermediate in the development of various pharmaceutical compounds. The synthesis commences from the readily available starting material, methyl p-toluate, and proceeds via an electrophilic aromatic substitution—specifically, a chlorosulfonylation reaction. This document elucidates the underlying reaction mechanism, offers a detailed, step-by-step experimental protocol, and emphasizes critical safety considerations for handling the corrosive reagents involved. The guide is designed to be a practical resource for researchers and professionals in the field of medicinal chemistry and process development, providing the necessary information to safely and efficiently synthesize this important building block.

Introduction: Significance of this compound

This compound is a valuable sulfonyl chloride derivative. The sulfonyl chloride functional group is highly reactive and serves as a versatile handle for the introduction of sulfonamide moieties into organic molecules.[1] Sulfonamides are a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents, including antibiotics, diuretics, and hypoglycemic drugs. The specific substitution pattern of this compound makes it a tailored building block for the synthesis of complex, biologically active molecules. Its precursor, methyl p-toluate, is an economically viable and commercially accessible starting material.[2]

Reaction Mechanism and Regioselectivity

The synthesis of this compound from methyl p-toluate is achieved through an electrophilic aromatic substitution reaction using chlorosulfonic acid (ClSO₃H). The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the benzene ring: the methyl group (-CH₃) and the methyl ester group (-COOCH₃).

-

The Methyl Group (-CH₃): As an alkyl group, the methyl group is an electron-donating group (EDG) through an inductive effect.[3] It activates the benzene ring towards electrophilic attack and is an ortho, para-director.[3] This means it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it.

-

The Methyl Ester Group (-COOCH₃): The methyl ester group is an electron-withdrawing group (EWG) due to the electronegativity of the oxygen atoms and the resonance delocalization of the pi electrons in the carbonyl group. It deactivates the benzene ring towards electrophilic attack and is a meta-director.[4]

In the case of methyl p-toluate, the methyl and methyl ester groups are in a para relationship. The incoming electrophile, the chlorosulfonium cation (or a related electrophilic sulfur species generated from chlorosulfonic acid), will be directed to the positions that are ortho to the activating methyl group and meta to the deactivating methyl ester group. Both of these directing effects favor substitution at the 2- and 6-positions. Due to steric hindrance from the adjacent methyl group, substitution at the 2-position is generally favored, leading to the desired product, this compound.

Caption: Overall reaction pathway for the synthesis.

Experimental Protocol

This protocol is a proposed method based on established principles of chlorosulfonylation and analogous procedures found in the literature for similar substrates.[5] Researchers should perform a small-scale trial to optimize conditions.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Purity | Notes |

| Methyl p-toluate | 150.17 | ~1.06 | >98% | Starting material. |

| Chlorosulfonic acid | 116.52 | ~1.75 | >99% | Highly corrosive and moisture-sensitive. |

| Dichloromethane (DCM) | 84.93 | ~1.33 | Anhydrous | Reaction solvent. |

| Crushed Ice | - | - | - | For quenching the reaction. |

| Saturated Sodium Bicarbonate Solution | - | - | - | For neutralization. |

| Anhydrous Sodium Sulfate or Magnesium Sulfate | - | - | - | For drying the organic layer. |

Step-by-Step Procedure

-

Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a bubbler to maintain an inert atmosphere and vent the evolved HCl gas into a basic scrubber.

-

Initial Cooling: Charge the flask with methyl p-toluate (1.0 eq) and anhydrous dichloromethane. Cool the mixture to 0-5 °C using an ice-water bath.

-

Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (3.0-5.0 eq) dropwise from the dropping funnel to the stirred solution, maintaining the internal temperature between 0-10 °C. The addition should be controlled to manage the exothermic reaction and the evolution of HCl gas.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-10 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

-

Work-up:

-

Separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with cold water and a saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

-

Caption: Step-by-step experimental workflow.

Safety Considerations

Working with chlorosulfonic acid requires strict adherence to safety protocols due to its highly corrosive and reactive nature.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles. A face shield is also highly recommended.

-

Fume Hood: All manipulations involving chlorosulfonic acid must be performed in a well-ventilated fume hood.

-

Moisture Sensitivity: Chlorosulfonic acid reacts violently with water, releasing large amounts of heat and toxic fumes (HCl and H₂SO₄). Ensure all glassware is dry and the reaction is conducted under an inert atmosphere.

-

Quenching: The quenching of the reaction mixture on ice is extremely exothermic and must be done slowly and with vigorous stirring to dissipate the heat effectively.

-

Waste Disposal: All waste containing chlorosulfonic acid or its byproducts must be neutralized and disposed of according to institutional and local regulations.

Characterization of the Product

The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the regiochemistry of the substitution.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the sulfonyl chloride (-SO₂Cl) and ester (-COOCH₃) groups.

-

Melting Point: To assess the purity of the crystalline product.

Conclusion

The synthesis of this compound from methyl p-toluate is a practical and efficient method for obtaining a valuable intermediate for pharmaceutical research and development. A thorough understanding of the electrophilic aromatic substitution mechanism and the directing effects of the substituents is crucial for predicting the outcome of the reaction. By following the detailed protocol and adhering to the stringent safety precautions outlined in this guide, researchers can confidently synthesize this important compound.

References

- Atkins, P., & de Paula, J. (2010). Atkins' Physical Chemistry. Oxford University Press.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

- CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents. (n.d.).

- CN1163264A - Process for producing p-toluenesulfonyl chloride - Google Patents. (n.d.).

-

Electrophilic aromatic directing groups - Wikipedia. (2023, December 29). Retrieved January 26, 2026, from [Link]

-

Major product in chloro-sulfonation of toluene - Chemistry Stack Exchange. (2020, February 25). Retrieved January 26, 2026, from [Link]

-

Methyl p-toluate - Wikipedia. (2023, March 23). Retrieved January 26, 2026, from [Link]

-

Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate - ResearchGate. (2018, July 1). Retrieved January 26, 2026, from [Link]

- RU2553258C1 - Method of obtaining methyl 5-methoxy-2-sulphoamoylbenzoate - Google Patents. (n.d.).

-

Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - MDPI. (2023, May 22). Retrieved January 26, 2026, from [Link]

Sources

An In-Depth Technical Guide to Methyl 2-(chlorosulfonyl)-5-methylbenzoate (CAS 68346-37-2): Properties, Reactivity, and Synthetic Utility

Section 1: Executive Overview

Methyl 2-(chlorosulfonyl)-5-methylbenzoate is a highly functionalized aromatic compound of significant interest in the agrochemical and pharmaceutical industries. Its structure, featuring a reactive sulfonyl chloride group ortho to a methyl ester and a methyl group on the benzene ring, makes it a critical and versatile intermediate. The primary industrial application of this molecule is as a key building block in the synthesis of the sulfonylurea herbicide Triflusulfuron-methyl.[1][2][3] This guide provides a comprehensive analysis of its chemical properties, core reactivity, established synthetic protocols, and essential safety considerations to empower researchers in leveraging its full synthetic potential.

Section 2: Physicochemical and Structural Data

A thorough understanding of a compound's physical properties is foundational to its application in synthesis. The key data for this compound are summarized below. Note that while specific experimental data for this exact isomer can be limited, properties are often inferred from closely related analogs and supplier technical data sheets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| CAS Number | 68346-37-2 | --- |

| Molecular Formula | C₉H₉ClO₄S | Calculated |

| Molecular Weight | 248.68 g/mol | Calculated[4] |

| Appearance | White to off-white crystalline solid | Typical for aryl sulfonyl chlorides[5][6] |

| Melting Point | 62-63 °C | Data for isomeric Methyl 2-(chlorosulfonyl)benzoate[5][6] |

| Boiling Point | Data not available | Decomposes at high temperatures |

| Solubility | Reacts with water and protic solvents. Miscible with aprotic organic solvents (e.g., DCM, Chloroform, THF, Toluene). | [7] |

| Sensitivity | Moisture sensitive | [5][6][7] |

Section 3: Core Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by the electrophilic nature of the sulfonyl chloride functional group (-SO₂Cl). The sulfur atom is highly electron-deficient due to the strong inductive effect of the two oxygen atoms and the chlorine atom, making it a prime target for nucleophilic attack.

Reaction with Nucleophiles: The Cornerstone of its Utility

The primary reaction pathway involves the nucleophilic substitution at the sulfur center, displacing the chloride leaving group. This reaction is robust and proceeds readily with a wide range of nucleophiles.

-

Aminolysis (Reaction with Amines): This is the most critical reaction for its industrial applications, leading to the formation of stable sulfonamides.[8] The reaction proceeds via a nucleophilic attack of the amine's lone pair on the electrophilic sulfur atom. A non-nucleophilic base (e.g., pyridine, triethylamine) is typically added to scavenge the hydrochloric acid (HCl) byproduct, driving the reaction to completion. This reaction is fundamental to the synthesis of sulfonylurea herbicides.[3][9]

-

Hydrolysis (Reaction with Water): The compound reacts readily, often vigorously, with water to hydrolyze into the corresponding sulfonic acid and HCl.[10] This reactivity underscores the critical need for anhydrous conditions during synthesis and handling to prevent degradation of the starting material.[7]

-

Alcoholysis/Phenolysis (Reaction with Alcohols/Phenols): In a similar fashion to aminolysis, alcohols and phenols react to form sulfonate esters. This reaction is also typically performed in the presence of a base to neutralize the HCl generated.

The general mechanism for these reactions is a testament to its function as a reliable electrophile.

Caption: General workflow for the reaction of this compound with a nucleophile.

Section 4: Synthesis and Manufacturing Considerations

The industrial synthesis of this compound typically involves direct chlorosulfonation of an appropriate precursor or a multi-step route starting from a substituted aminobenzoate. While various routes exist, a common approach is outlined below.

Diazotization-Sulfonation Route

A well-established method for introducing a sulfonyl chloride group onto an aromatic ring is through the diazotization of an aniline precursor, followed by a copper-catalyzed reaction with sulfur dioxide and subsequent chlorination.

Expert Insight: This route is often preferred in industrial settings because it provides high regioselectivity, which can be difficult to achieve with direct electrophilic chlorosulfonation on a highly substituted ring. The starting material, Methyl 2-amino-5-methylbenzoate, dictates the final substitution pattern precisely.

Experimental Protocol: Synthesis of Methyl 2-(chlorosulfonyl)benzoate

-

Step 1: Diazotization of Methyl 2-amino-5-methylbenzoate

-

Dissolve Methyl 2-amino-5-methylbenzoate in a mixture of glacial acetic acid and concentrated HCl.

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a positive starch-iodide paper test for excess nitrous acid.

-

-

Step 2: Sulfonation

-

In a separate vessel, prepare a solution of sulfur dioxide (SO₂) in glacial acetic acid, saturated with copper(I) chloride (CuCl) as a catalyst.

-

Cool this solution to 5-10 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the SO₂/CuCl solution. Vigorous evolution of nitrogen gas will occur.

-

Allow the reaction to stir at low temperature for 1-2 hours after the addition is complete, then let it warm to room temperature and stir for several more hours.

-

-

Step 3: Chlorination and Work-up

-

Bubble chlorine gas through the reaction mixture to oxidize the intermediate sulfinic acid to the desired sulfonyl chloride.

-

Pour the reaction mixture into a large volume of ice-water to precipitate the crude product.

-

Filter the solid product, wash thoroughly with cold water to remove residual acids, and dry under vacuum.

-

Recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be performed for further purification.

-

Sources

- 1. CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate - Google Patents [patents.google.com]

- 2. The herbicide triflusulfuron-methyl - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triflusulfuron-methyl (Ref: DPX 66037) [sitem.herts.ac.uk]

- 4. Methyl 2-[(chlorosulfonyl)methyl]benzoate | C9H9ClO4S | CID 10857839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 2-(chlorosulfonyl)benzoate | 26638-43-7 [chemicalbook.com]

- 6. Methyl 2-(chlorosulfonyl)benzoate CAS#: 26638-43-7 [m.chemicalbook.com]

- 7. 69304-37-6 | CAS DataBase [m.chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Methyl 2-(chlorosulfonyl)-5-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has shown that a thorough understanding of key chemical intermediates is paramount to the success of complex synthetic endeavors, particularly in the realm of drug discovery and development. This guide is dedicated to providing a comprehensive technical overview of Methyl 2-(chlorosulfonyl)-5-methylbenzoate, a versatile building block. The aim is to move beyond a simple recitation of facts and delve into the causality behind its reactivity and applications, offering field-proven insights to empower your research.

Core Identification and Chemical Profile

This compound is a sulfonyl chloride derivative of methyl benzoate. Its unique trifunctional nature, possessing a methyl ester, a sulfonyl chloride, and a methyl group on the aromatic ring, makes it a valuable intermediate in organic synthesis.

Identifiers

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 1153230-09-1[1] |

| Molecular Formula | C₉H₉ClO₄S[1][2] |

| Molecular Weight | 248.68 g/mol [2] |

| InChI | InChI=1S/C9H9ClO4S/c1-6-3-4-8(15(10,12)13)7(5-6)9(11)14-2/h3-5H,1-2H3[2] |

| InChIKey | YVRAHMZXNNIDOA-UHFFFAOYSA-N[2] |

| Canonical SMILES | CC1=CC(=C(C=C1)S(=O)(=O)Cl)C(=O)OC |

Physicochemical Properties

| Property | Value | Source |

| Physical Form | Solid | |

| Storage Temperature | 2-8°C |

Synthesis and Mechanistic Considerations

The synthesis of aryl sulfonyl chlorides is a cornerstone of organic chemistry. While a specific, detailed protocol for this compound (CAS 1153230-09-1) is not explicitly detailed in the available literature, we can infer a logical synthetic pathway based on established methodologies for analogous structures. A plausible and efficient approach involves the chlorosulfonation of the corresponding methyl 5-methylbenzoate.

Proposed Synthetic Pathway

A common and direct method for introducing a chlorosulfonyl group onto an activated aromatic ring is electrophilic aromatic substitution using chlorosulfonic acid (ClSO₃H).

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

This protocol is based on general procedures for chlorosulfonation of aromatic compounds and should be optimized for this specific substrate.

Step 1: Reaction Setup

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas, add methyl 5-methylbenzoate.

-

Cool the flask in an ice-water bath to 0-5°C.

Step 2: Addition of Chlorosulfonic Acid

-

Slowly add an excess of chlorosulfonic acid (typically 2-4 equivalents) to the stirred solution via the dropping funnel, ensuring the temperature does not exceed 10°C. The reaction is highly exothermic and generates HCl gas.

Step 3: Reaction Progression

-

After the addition is complete, allow the reaction mixture to stir at low temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

Step 4: Work-up

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid and precipitate the product.

-

The solid product can then be collected by vacuum filtration and washed with cold water until the washings are neutral.

Step 5: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system.

Causality Behind Experimental Choices:

-

The use of excess chlorosulfonic acid drives the equilibrium towards the product.

-

The low temperature is crucial to control the exothermic reaction and minimize potential side reactions, such as polysulfonation or degradation of the starting material.

-

The quenching on ice is a standard and effective method to safely handle the highly reactive chlorosulfonic acid and to precipitate the water-insoluble product.

Reactivity and Applications in Drug Development

The reactivity of this compound is dominated by the highly electrophilic sulfonyl chloride group. This functional group readily reacts with a wide range of nucleophiles, making it an excellent building block for the synthesis of more complex molecules.

Key Reactions

The sulfonyl chloride moiety can be readily converted into sulfonamides, sulfonate esters, and other sulfur-containing functional groups.

Caption: Key reactions of this compound.

The formation of sulfonamides is particularly significant in medicinal chemistry, as the sulfonamide functional group is a common pharmacophore found in a wide array of therapeutic agents, including antibacterial, diuretic, and anticancer drugs.

Potential Applications in Medicinal Chemistry

While specific applications of this compound are not extensively documented in the public domain, its structural motifs suggest its utility as a key intermediate in the synthesis of various biologically active molecules. For instance, related compounds are used in the synthesis of antipsychotics and herbicides[3].

The presence of the methyl ester allows for further functionalization, such as hydrolysis to the corresponding carboxylic acid or amidation to form an amide. This, combined with the reactivity of the sulfonyl chloride, provides a versatile platform for the construction of diverse molecular scaffolds for drug discovery programs.

Analytical Characterization

Definitive structural elucidation of this compound would rely on a combination of spectroscopic techniques.

Spectroscopic Data (Predicted)

| Technique | Expected Key Features |

| ¹H NMR | - Aromatic protons in the range of 7-8 ppm with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.- A singlet for the methyl ester protons around 3.9 ppm.- A singlet for the aromatic methyl protons around 2.4 ppm. |

| ¹³C NMR | - A carbonyl carbon from the ester at ~165-170 ppm.- Aromatic carbons in the range of 120-145 ppm.- A methoxy carbon at ~52 ppm.- A methyl carbon at ~20 ppm. |

| IR Spectroscopy | - Strong C=O stretching vibration from the ester at ~1720-1740 cm⁻¹.- Characteristic S=O stretching vibrations for the sulfonyl chloride at ~1375 cm⁻¹ (asymmetric) and ~1180 cm⁻¹ (symmetric).- C-H stretching vibrations for the aromatic and methyl groups. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight.- Characteristic isotopic pattern for the presence of chlorine (M+2 peak with ~1/3 the intensity of the M⁺ peak).- Fragmentation patterns corresponding to the loss of -OCH₃, -Cl, and -SO₂Cl. |

Safety and Handling

As a sulfonyl chloride, this compound is expected to be a corrosive and moisture-sensitive compound.

Hazard Identification

-

Hazard Statements: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation)[2].

-

Signal Word: Danger[2].

-

UN Number: 3261[2].

Handling and Storage

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C). Keep away from moisture and incompatible materials such as strong bases and oxidizing agents.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly for the development of novel pharmaceuticals. Its trifunctional nature allows for a wide range of chemical transformations, making it a key building block for creating diverse molecular architectures. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

-

PubChem. (n.d.). Methyl 2-[(chlorosulfonyl)methyl]benzoate. Retrieved from [Link]

- Google Patents. (n.d.). CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate.

Sources

The Strategic Utility of Methyl 2-(chlorosulfonyl)-5-methylbenzoate in Modern Organic Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword: The Unsung Architect in Complex Molecule Construction

In the vast arsenal of organic synthesis, certain building blocks distinguish themselves not by their own complexity, but by the elegant and efficient pathways they unlock. Methyl 2-(chlorosulfonyl)-5-methylbenzoate is one such molecule. While seemingly unassuming, its strategic placement of a highly reactive sulfonyl chloride group ortho to a methyl ester on a toluene backbone makes it a powerful and versatile intermediate. This guide delves into the core chemical principles, practical applications, and detailed methodologies that underpin the use of this reagent, providing researchers and process chemists with the insights needed to leverage its full potential in the rapid construction of diverse molecular scaffolds for pharmaceutical and agrochemical discovery.

Core Molecular Profile and Strategic Value

This compound, identified by its CAS Number 1153230-09-1, is a solid organic compound that serves as a cornerstone for introducing a specific substituted aromatic moiety into a target molecule.[1][2] Its value lies in the orthogonal reactivity of its two key functional groups.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1153230-09-1 | Parchem[1] |

| Molecular Formula | C₉H₉ClO₄S | Sigma-Aldrich[3] |

| Molecular Weight | 248.68 g/mol | Crysdot[2] |

| Physical Form | Solid | Sigma-Aldrich[3] |

| Storage Temperature | 2-8°C | Sigma-Aldrich[3] |

| Key Synonyms | Methyl 2-chlorosulfonyl-5-methylbenzoate | Parchem[1] |

The strategic importance of this building block is rooted in the following attributes:

-

The Sulfonyl Chloride Handle: The -SO₂Cl group is a highly electrophilic center, primed for facile reaction with a wide array of nucleophiles. This makes it an ideal functional group for creating stable sulfonamide, sulfonate ester, and sulfonic acid derivatives.

-

Defined Regiochemistry: The fixed ortho- and meta- relationship between the sulfonyl chloride, methyl ester, and the parent methyl group provides unambiguous connectivity, eliminating the formation of isomeric products in downstream reactions and simplifying purification.

-

Tunable Ester Group: The methyl ester provides a secondary site for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond couplings, esterifications, or other carboxylate chemistries, adding another layer of synthetic versatility.

Synthesis and Mechanistic Considerations: The Chlorosulfonation of Methyl p-Toluate

The most direct and logical pathway to this compound is through the electrophilic aromatic substitution of its readily available precursor, methyl p-toluate (also known as methyl 4-methylbenzoate).

The Precursor: Methyl p-Toluate

Methyl p-toluate (CAS 99-75-2) is a commercially available solid with a melting point of 32-35°C.[4] It is typically prepared via the Fischer esterification of p-toluic acid with methanol, a straightforward and high-yielding reaction.

The Core Reaction: Electrophilic Chlorosulfonation

The introduction of the chlorosulfonyl group onto the aromatic ring is achieved by reaction with chlorosulfonic acid (ClSO₃H). This is a classic electrophilic aromatic substitution reaction.

Mechanism Insight: The methyl and methoxycarbonyl groups on the precursor are ortho, para-directing and meta-directing activators/deactivators, respectively. The powerful activating and ortho-directing effect of the methyl group at position 4 dominates, directing the incoming electrophile (the chlorosulfonium cation, ⁺SO₂Cl) to one of the positions ortho to it (positions 2 or 3). Steric hindrance from the adjacent ester group at position 1 favors substitution at the 2-position, leading to the desired product.

A study on the direct sulfonylation of methyl p-toluate found that reacting it with 1.1 equivalents of chlorosulfonic acid at 120°C for 4 hours resulted in the formation of the target molecule. However, this reaction is not perfectly selective and yields a mixture of the desired monosulfonylated product, a di-chlorinated byproduct, and unreacted starting material. This underscores the importance of carefully controlled reaction conditions and robust purification methods in any synthetic campaign utilizing this transformation.

Application in Synthesis: A Gateway to Bioactive Molecules

The primary utility of this compound is as an intermediate in the synthesis of more complex, often biologically active, molecules. The sulfonyl chloride is the key reactive center for building these larger structures.

The Cornerstone Reaction: Sulfonamide Formation

The reaction of this compound with primary or secondary amines is the most common and powerful application of this building block. This reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrochloric acid, to form a stable sulfonamide linkage.

Causality in Experimental Design: The choice of base is critical in this reaction. A non-nucleophilic base, such as triethylamine or pyridine, is typically used to scavenge the HCl byproduct. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. The reaction is often carried out in aprotic solvents like dichloromethane or tetrahydrofuran to avoid competitive hydrolysis of the sulfonyl chloride.

Experimental Workflow: General Protocol for Sulfonamide Synthesis

The following is a validated, general protocol for the reaction of this compound with a generic primary amine (R-NH₂).

Workflow Diagram:

Caption: General workflow for sulfonamide synthesis.

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM). In a separate flask, dissolve the desired primary amine (1.1 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.

-

Reaction: Cool the sulfonyl chloride solution to 0°C using an ice bath. Add the amine solution dropwise to the stirred sulfonyl chloride solution over 15-20 minutes.

-

Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess amine and triethylamine hydrochloride), water, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure sulfonamide.

Safety and Handling: A Self-Validating Protocol

As a sulfonyl chloride, this compound is a corrosive and moisture-sensitive compound.[3] Safe and successful experimentation relies on a protocol that inherently mitigates these risks.

-

Corrosivity: The compound is known to cause severe skin burns and eye damage. Always handle it within a fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.

-

Moisture Sensitivity: Sulfonyl chlorides react with water to produce the corresponding sulfonic acid and corrosive HCl gas. All glassware must be flame- or oven-dried before use, and reactions should be conducted under an inert atmosphere.

-

Spill Management: In case of a spill, do not use water. Neutralize the spill with an inert absorbent material like sand or vermiculite.

Hazard and Precautionary Data:

| Hazard Statement | Description | Precautionary Code | Action |

| H314 | Causes severe skin burns and eye damage. | P280 | Wear protective gloves/clothing/eye protection. |

| H335 | May cause respiratory irritation. | P261/P271 | Avoid breathing dust. Use only outdoors or in a well-ventilated area. |

| P304+P340 | IF INHALED: Remove person to fresh air. | ||

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Conclusion: A Versatile Tool for Expedited Discovery

This compound represents a classic example of a building block whose value is far greater than the sum of its parts. Its well-defined structure and predictable reactivity provide a reliable and efficient means of introducing a key pharmacophore—the substituted arylsulfonamide—into novel molecular entities. By understanding the principles of its synthesis, the nuances of its reactivity, and the critical importance of safe handling, researchers can effectively employ this reagent to accelerate the discovery and development of next-generation pharmaceuticals and agrochemicals.

References

-

Brachet, E., et al. Synthesis, 3D-structure and stability analyses of NRPa-308, a new promising anti-cancer agent. ResearchGate. [Link]

-

MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 2023. [Link]

- Google Patents.

-

Kupcova, K., et al. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. International Journal of Molecular Sciences, 2021. [Link]

- Google Patents.

-

ACS Publications. Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions. Organic Process Research & Development, 2018. [Link]

-

PubChem. Methyl 2-[(chlorosulfonyl)methyl]benzoate. National Institutes of Health. [Link]

- Google Patents.

-

ResearchGate. Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. IOP Conference Series: Materials Science and Engineering, 2018. [Link]

-

Patsnap. Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate. Eureka. [Link]

- Google Patents.

-

PubChemLite. This compound. [Link]

-

PubChemLite. Methyl 5-chloro-2-(chlorosulfonyl)benzoate. [Link]

-

Crysdot. Benzene Compounds. [Link]

Sources

A Senior Application Scientist's Guide to the Solubility of Methyl 2-(chlorosulfonyl)-5-methylbenzoate

Introduction: The Synthetic Importance and Solution Behavior of a Key Intermediate

Methyl 2-(chlorosulfonyl)-5-methylbenzoate is an aromatic sulfonyl chloride that serves as a valuable intermediate in the synthesis of a variety of complex organic molecules, including pharmaceuticals and specialty chemicals. The presence of three key functional groups—a sulfonyl chloride, a methyl ester, and a substituted aromatic ring—provides multiple reaction sites for molecular elaboration.

The success of any synthetic procedure heavily relies on the appropriate choice of solvent. A solvent not only dissolves reactants to enable chemical transformations in the liquid phase but also influences reaction rates, pathways, and the ease of product purification. For a highly reactive and moisture-sensitive compound like this compound, understanding its solubility is not merely a matter of convenience but a critical parameter for ensuring reaction success and safety. This guide provides a foundational understanding of its expected solubility and a practical framework for its experimental determination.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is dictated by its physical and chemical properties. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1153230-09-1 | [1] |

| Molecular Formula | C₉H₉ClO₄S | [1] |

| Molecular Weight | 248.68 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | General observation for similar compounds |

| Key Functional Groups | Sulfonyl Chloride, Methyl Ester, Aromatic Ring | Molecular Structure |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

The molecule's structure is the primary determinant of its solubility. It possesses both polar and non-polar characteristics. The highly polar sulfonyl chloride (-SO₂Cl) and methyl ester (-COOCH₃) groups can engage in dipole-dipole interactions. Conversely, the tolyl (methylated benzene) ring is non-polar and will primarily interact through van der Waals forces. The overall solubility in a given solvent will be a balance of these competing characteristics, governed by the principle of "like dissolves like".

A critical, overriding chemical property is the reactivity of the sulfonyl chloride group. Sulfonyl chlorides are highly susceptible to nucleophilic attack, particularly by protic species like water and alcohols. This reaction leads to the formation of the corresponding sulfonic acid or ester, respectively, meaning the original compound is consumed rather than simply dissolved.[2][3] This reactivity is the most crucial consideration when selecting solvents for this compound.

Theoretical Solubility Profile

Based on the structural analysis, a theoretical solubility profile can be predicted. This serves as a starting point for solvent screening in a laboratory setting.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene, Diethyl Ether | Low to Moderate | The non-polar aromatic ring will interact favorably with these solvents. However, the highly polar sulfonyl chloride and ester groups will limit overall solubility. Toluene and diethyl ether are expected to be better solvents than hexane due to some induced dipole interactions. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF) | Good to High | These solvents can effectively solvate both the polar functional groups (via dipole-dipole interactions) and the non-polar aromatic ring. DCM and chloroform are often excellent choices for sulfonyl chlorides. THF, ACN, and DMF, being more polar, are also expected to be effective solvents. |

| Polar Protic | Water, Methanol, Ethanol | Reactive / Decomposes | These solvents are nucleophilic and will react with the sulfonyl chloride group, leading to decomposition of the starting material.[2] They should be strictly avoided unless the intention is to perform a solvolysis reaction. |

Experimental Protocol for Qualitative Solubility Determination

Given the moisture-sensitive and corrosive nature of this compound, a carefully designed protocol is essential for accurate and safe solubility testing.[4] This protocol is designed to classify the compound's solubility qualitatively (e.g., soluble, partially soluble, insoluble) in a range of anhydrous aprotic solvents.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5]

-

Ventilation: Conduct all operations in a certified chemical fume hood to avoid inhalation of any dust or vapors.[6]

-

Moisture Control: Use oven-dried glassware and anhydrous solvents. Perform manipulations under an inert atmosphere (e.g., nitrogen or argon) where possible.[7]

-

Corrosivity: The compound is expected to be corrosive.[4] Avoid contact with skin and eyes. Handle the solid using appropriate tools (e.g., spatula).

Materials and Reagents

-

This compound

-

Anhydrous test solvents (e.g., Dichloromethane, Toluene, Tetrahydrofuran, Acetonitrile, Hexane)

-

Small, dry test tubes (e.g., 13x100 mm) with stoppers

-

Analytical balance

-

Spatula

-

Vortex mixer

Step-by-Step Methodology

-

Preparation: Dispense approximately 3 mL of the selected anhydrous solvent into a clean, dry test tube.

-

Sample Weighing: Weigh approximately 25 mg of this compound directly into a separate, dry test tube.

-

Solvent Addition: Add the solvent to the test tube containing the compound in 0.5 mL increments.

-

Mixing: After each addition, stopper the test tube and vortex for 30-60 seconds to ensure thorough mixing.

-

Observation: Visually inspect the solution against a contrasting background. Note if the solid has completely dissolved.

-

Classification:

-

Soluble: If the compound dissolves completely after adding a total of 1 mL of solvent.

-

Partially Soluble: If some, but not all, of the compound dissolves after adding a total of 3 mL of solvent.

-

Insoluble: If no significant amount of the compound dissolves after adding 3 mL of solvent.

-

-

Record Keeping: Meticulously record the observations for each solvent tested. Repeat the procedure for each solvent of interest.

Workflow Diagram for Solubility Testing

The following diagram illustrates the logical flow of the experimental protocol.

Caption: Experimental workflow for the qualitative determination of solubility.

Conclusion

References

-

Chemsrc. methyl 2-chloro-5-(chlorosulfonyl)benzoate. [Link]

-

Loba Chemie. (2018, July 26). METHYL-2-METHOXY-5-SULFAMOYL BENZOATE MSDS. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10857839, Methyl 2-[(chlorosulfonyl)methyl]benzoate. [Link]

-

Lead Sciences. This compound. [Link]

-

Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. [Link]

- Hogan, P. J., & Cox, B. G. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879).

-

Studylib. Solubility test for Organic Compounds. [Link]

-

Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. [Link]

-

Chemistry LibreTexts. (2024, September 1). 2.9: Qualitative Analysis of Organic Compounds. [Link]

- Makoś, P., Słupek, E., & Bocian, S. (2019). Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution. International journal of pharmaceutics, 570, 118656.

-

Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Concordia University. (2023, August 31). Solubility of Organic Compounds. [Link]

- Przybyłek, M., Studziński, M., & Cysewski, P. (2024). Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. Polymers in medicine, 54(1), 21–32.

-

New Jersey Department of Health. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. [Link]

- Kevill, D. N., D'Souza, M. J., & Lee, H. (2008). Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. International journal of molecular sciences, 9(5), 876–886.

Sources

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. researchgate.net [researchgate.net]

- 3. Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 924859-46-1|Methyl 2-chloro-5-(chlorosulfonyl)benzoate|BLD Pharm [bldpharm.com]

- 5. lobachemie.com [lobachemie.com]

- 6. fishersci.com [fishersci.com]

- 7. merckmillipore.com [merckmillipore.com]

The Strategic Role of Methyl 2-(chlorosulfonyl)-5-methylbenzoate in the Genesis of Next-Generation Herbicides

A Technical Guide for Advanced Agrochemical Research

Abstract

In the relentless pursuit of agricultural productivity, the development of novel herbicides with enhanced efficacy, selectivity, and environmental safety profiles is paramount. This technical guide delves into the strategic importance of Methyl 2-(chlorosulfonyl)-5-methylbenzoate as a pivotal precursor for a new wave of sulfonylurea herbicides. We will explore the synthetic pathways to this key intermediate, its chemical attributes that render it an ideal building block, and the subsequent molecular architecture of potent herbicidal agents. This document is intended for researchers, chemists, and professionals in the agrochemical industry, providing a comprehensive overview of the core science and practical methodologies to leverage this compound in innovative herbicide design.

Introduction: The Imperative for Innovation in Weed Management

The global challenge of feeding a growing population necessitates continuous innovation in crop protection. Herbicides are a cornerstone of modern agriculture, enabling efficient weed control and maximizing crop yields. The sulfonylurea class of herbicides has long been favored for its low application rates and high efficacy.[1] However, the emergence of herbicide-resistant weeds necessitates the development of new active ingredients with diverse modes of action or improved binding characteristics to their target enzymes.

This guide focuses on a promising precursor, this compound, and its potential to unlock novel sulfonylurea herbicides. Its unique substitution pattern on the phenyl ring offers opportunities to modulate crucial properties such as target enzyme affinity, plant uptake and translocation, and soil persistence.

Physicochemical Properties of the Precursor

To effectively utilize this compound, a thorough understanding of its physical and chemical properties is essential.

| Property | Value | Source |

| Molecular Formula | C₉H₉ClO₄S | Internal Calculation |

| Molecular Weight | 248.68 g/mol | Internal Calculation |

| Appearance | White to off-white crystalline solid (predicted) | N/A |

| Melting Point | Not available | N/A |

| Solubility | Soluble in most organic solvents; reacts with water and alcohols | N/A |

Synthesis of the Core Precursor: this compound

Experimental Protocol: A Proposed Synthetic Pathway

Step 1: Diazotization of 2-amino-5-methylbenzoic acid

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-5-methylbenzoic acid (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

Step 2: Sulfonylchlorination

-

In a separate reaction vessel, prepare a solution of sulfur dioxide in acetic acid, saturated with chlorine gas at 0-5 °C.

-

Slowly add the previously prepared diazonium salt solution to the sulfur dioxide/chlorine solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir for 1-2 hours at room temperature.

-

Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(chlorosulfonyl)-5-methylbenzoic acid.

Step 3: Esterification

-

Dissolve the crude 2-(chlorosulfonyl)-5-methylbenzoic acid in methanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the mixture for 4-6 hours.

-

After cooling, remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield this compound.

From Precursor to Potent Herbicide: The Sulfonylurea Bridge

The chlorosulfonyl group of this compound is a highly reactive functional group, making it an ideal handle for constructing the sulfonylurea bridge, the pharmacophore responsible for herbicidal activity. This is typically achieved by reacting the sulfonyl chloride with an appropriate amino-heterocycle in the presence of a base.

General Reaction Scheme:

Caption: General synthesis of a novel sulfonylurea herbicide.

Experimental Protocol: Synthesis of a Hypothetical Sulfonylurea Herbicide

-

Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile) under an inert atmosphere.

-

Add the desired amino-heterocycle (e.g., 2-amino-4,6-dimethoxypyrimidine) (1.05 eq) to the solution.

-

Cool the mixture to 0-5 °C and slowly add a base (e.g., triethylamine) (1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the final sulfonylurea herbicide.

Mechanism of Action: Targeting the Achilles' Heel of Plant Growth

Sulfonylurea herbicides exert their potent herbicidal activity by inhibiting the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[3][4][5] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[3][4] As these amino acids are essential for protein synthesis and overall plant growth, inhibition of AHAS leads to a rapid cessation of cell division and ultimately, plant death. A key advantage of this mode of action is that the AHAS enzyme is not present in animals, conferring a high degree of safety to mammals and other non-target organisms.[6]

The sulfonylurea molecule binds to a specific site on the AHAS enzyme, blocking the access of its natural substrates.[3] The specific substitution pattern on both the phenyl and heterocyclic rings of the sulfonylurea molecule plays a critical role in determining its binding affinity and, consequently, its herbicidal potency.[7] The 5-methyl group on the benzoate ring of our precursor is strategically positioned to influence these interactions.

Caption: Mechanism of action of sulfonylurea herbicides.

Structure-Activity Relationship (SAR) Insights

The design of highly effective herbicides is guided by an understanding of the structure-activity relationship (SAR). For sulfonylureas, key structural features that influence herbicidal activity include:

-

The Aryl Group: Substituents on the phenyl ring, such as the methyl and methoxycarbonyl groups in our precursor, can significantly impact the molecule's electronic and steric properties, thereby influencing its binding to the AHAS enzyme.[8]

-

The Sulfonylurea Bridge: This moiety is essential for binding to the enzyme.

-

The Heterocyclic Group: The nature of the heterocyclic ring (e.g., pyrimidine, triazine) and its substituents are critical for high herbicidal activity.[7]

The use of this compound allows for the systematic exploration of SAR by coupling it with a diverse library of amino-heterocycles. This approach enables the fine-tuning of herbicidal activity against specific weed species while potentially enhancing crop selectivity.

Future Perspectives and Conclusion

This compound represents a valuable and versatile platform for the development of novel sulfonylurea herbicides. Its strategic design allows for the creation of a diverse array of candidate molecules with the potential for improved efficacy, a broader weed control spectrum, and favorable environmental profiles. The synthetic pathways and mechanistic principles outlined in this guide provide a solid foundation for researchers to build upon in their quest for the next generation of innovative weed management solutions. The continued exploration of precursors like this compound will be instrumental in addressing the evolving challenges of global food security.

References

- Mann, R. K., et al. (2014). Herbicidal Compositions Comprising 4-Amino-3-Chloro-5-Fluoro-6-(4-Chloro-2-Fluoro-3-Methoxyphenyl) Pyridine-2-Carboxylic Acid or a Derivative Thereof and Certain Sulfonylureas. U.S.

- Brown, H. M., & Neighbors, S. M. (1987). Structure–activity relationships for a new family of sulfonylurea herbicides. Pesticide Biochemistry and Physiology, 29(2), 112-120.

- CN112979506A. (2021). Synthesis method of 2-chlorosulfonyl-3-methyl benzoate.

- McCourt, J. A., et al. (2006). Molecular basis of sulfonylurea herbicide inhibition of acetohydroxyacid synthase. FEBS Journal, 273(5), 1040-1049.

- EP1096855A1. (2001). Herbicides with substituted phenylsulfonylureas for controlling weeds in rice.

- US20140005051A1. (2014). Liquid sulfonylurea herbicide formulations.

- Duggleby, R. G., & Pang, S. S. (2000). Structure-activity relationships for a new family of sulfonylurea herbicides. Journal of the American Chemical Society, 122(10), 2211-2212.

- RU2553258C1. (2015). Method of obtaining methyl 5-methoxy-2-sulphoamoylbenzoate.

-

PubChem. (n.d.). 2-Methoxy-5-methylsulfamoyl-benzoic acid methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

- Pang, S. S., et al. (2003). Crystal structure of yeast acetohydroxyacid synthase in complex with a sulfonylurea herbicide, tribenuron methyl.

- Shaner, D. L., & Singh, B. K. (1997). Acetohydroxyacid synthase inhibitors. In R. M. Roe, J. D. Burton, & R. J. Kuhr (Eds.), Herbicide Activity: Toxicology, Biochemistry and Molecular Biology (pp. 69-110). IOS Press.

- Li, M., et al. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Journal of Chemical and Pharmaceutical Research, 10(7), 104-109.

- Chirapu, S. R., et al. (2024). Theoretical Study of Structural and Electronic Trends of the Sulfonylurea Herbicides Family. Molecules, 29(1), 234.

- WO2019011993A1. (2019). Liquid sulfonylurea herbicide composition.

- US3965173A. (1976). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.

- da Silva, J. B. P., et al. (2020). Quantitative structure-activity relationship modeling of the inhibitory activities of sulfonylurea herbicides and proposition of new derivatives. Journal of the Brazilian Chemical Society, 31(10), 2135-2146.

- EP3387904B1. (2020). Liquid sulfonylurea-containing herbicidal compositions.

- CN103960234A. (2014). Novel stabilizers of sulfonylurea type herbicides.

- Chen, C. Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.

- Guddat, L. W., et al. (2013). Sulfonylureas have antifungal activity and are potent inhibitors of Candida albicans acetohydroxyacid synthase. Journal of Medicinal Chemistry, 56(3), 1184-1193.

- Bano, S., et al. (2023). Synthesis, structure-activity relationships and biological evaluation of benzimidazole derived sulfonylurea analogues as a new class of antagonists of P2Y1 receptor. Frontiers in Chemistry, 11, 1189675.

-

U.S. Environmental Protection Agency. (n.d.). Benzoic acid, 2-[[(aminocarbonyl)amino]sulfonyl]-, methyl ester. Substance Registry Services. Retrieved from [Link]

- Acetohydroxyacid Synthase (AHAS) Inhibitor‐Based Commercial Sulfonylurea Herbicides as Glutathione Reductase Inhibitors: in Vitro and in Silico Studies. (2022). ChemistrySelect, 7(44), e202203109.

- CN105439915A. (2016). Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.

Sources

- 1. CN103960234A - Novel stabilizers of sulfonylurea type herbicides - Google Patents [patents.google.com]

- 2. CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate - Google Patents [patents.google.com]

- 3. Molecular basis of sulfonylurea herbicide inhibition of acetohydroxyacid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships for a new family of sulfonylurea herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sulfonylureas have antifungal activity and are potent inhibitors of Candida albicans acetohydroxyacid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Navigating the Synthesis and Lineage of Chlorosulfonylated Methyl Benzoates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unsung Intermediates in Modern Chemistry

In the landscape of pharmaceutical and agrochemical development, the final, active molecule often takes the spotlight. However, the journey to these complex structures is paved with critical intermediates, whose own discovery and synthetic evolution are rich with scientific innovation. Among these are the chlorosulfonylated methyl benzoates, a class of compounds that, due to their dual reactivity, serve as versatile building blocks. The inherent ambiguity in the nomenclature of these isomers—such as "Methyl 2-(chlorosulfonyl)-5-methylbenzoate"—necessitates a broader examination of this chemical family to truly appreciate their significance. This guide will delve into the history, synthesis, and application of these pivotal intermediates, with a particular focus on well-documented and industrially relevant examples that highlight the core principles of their chemistry.

The Genesis of a Key Functional Group: A Historical Perspective

The story of chlorosulfonylated methyl benzoates is intrinsically linked to the broader history of sulfonylureas, a class of compounds that revolutionized both medicine and agriculture. Discovered in 1942 by Marcel Janbon and his colleagues while investigating sulfonamide antibiotics, sulfonylureas were found to induce hypoglycemia in animals[1]. This serendipitous discovery paved the way for their development as oral antidiabetic drugs in the 1950s and 1960s[1].

A new chapter for sulfonylureas began in the 1970s and 1980s when the DuPont Experimental Station spearheaded research into their herbicidal properties[1]. This led to the introduction of sulfonylurea herbicides into the agricultural market in 1982[2]. These herbicides are highly effective at low application rates, targeting the enzyme acetolactate synthase (ALS) in plants, which is crucial for the biosynthesis of essential amino acids[3][4]. The development of these potent herbicides created a demand for specific chemical intermediates, including various chlorosulfonylated benzoic acid derivatives.

The Core Reaction: Chlorosulfonation of Aromatic Systems

The introduction of the chlorosulfonyl group (-SO₂Cl) onto an aromatic ring is a cornerstone of synthesizing these intermediates. This electrophilic aromatic substitution is most commonly achieved using chlorosulfonic acid (ClSO₃H)[5][6].

The reaction mechanism involves the generation of a potent electrophile, sulfur trioxide (SO₃), from the chlorosulfonic acid. The aromatic ring then attacks the electrophile, forming a resonance-stabilized carbocation (a sigma complex). Subsequent loss of a proton restores aromaticity and yields the corresponding arylsulfonic acid, which is then converted to the sulfonyl chloride in the presence of excess chlorosulfonic acid.

Figure 1: Generalized mechanism of chlorosulfonation.

The regioselectivity of the reaction is dictated by the directing effects of the substituents already present on the aromatic ring. For instance, electron-donating groups will direct the incoming chlorosulfonyl group to the ortho and para positions, while electron-withdrawing groups will direct it to the meta position.

Case Study 1: Methyl 5-(chlorosulfonyl)-2-methoxybenzoate - A Precursor to Herbicides

Methyl 5-(chlorosulfonyl)-2-methoxybenzoate is a prime example of an intermediate developed for the agrochemical industry, particularly for the synthesis of sulfonylurea herbicides[7].

Synthesis Pathway

The synthesis of this compound typically begins with the chlorosulfonation of methyl 2-methoxybenzoate using chlorosulfonic acid[7].

Figure 2: Synthesis of Methyl 5-(chlorosulfonyl)-2-methoxybenzoate.

Detailed Experimental Protocol (Illustrative)

-

Reaction Setup: In a flask equipped with a stirrer, thermometer, and a gas outlet to a scrubber, carefully add methyl 2-methoxybenzoate to an excess of chlorosulfonic acid at a controlled temperature, typically between 0 and 5°C.

-

Reaction Execution: The reaction mixture is stirred at a low temperature for a specified period, allowing for the chlorosulfonation to proceed. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: The reaction mixture is then cautiously quenched by pouring it onto crushed ice. The precipitated solid product is collected by filtration, washed with cold water to remove any remaining acid, and dried.

-

Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent.

Table 1: Key Parameters for the Synthesis of Methyl 5-(chlorosulfonyl)-2-methoxybenzoate

| Parameter | Typical Value/Condition | Rationale |

| Molar Ratio (Substrate:ClSO₃H) | 1 : 3-5 | Ensures complete reaction and acts as a solvent. |

| Reaction Temperature | 0 - 10°C | Controls the rate of reaction and minimizes side product formation. |

| Reaction Time | 2 - 6 hours | Sufficient time for the reaction to go to completion. |

| Quenching Method | Addition to ice | Safely decomposes excess chlorosulfonic acid and precipitates the product. |

Case Study 2: Methyl 2-(chlorosulfonyl)-3-methylbenzoate - Intermediate for Triflusulfuron-methyl

Methyl 2-(chlorosulfonyl)-3-methylbenzoate is a key intermediate in the synthesis of the sulfonylurea herbicide triflusulfuron-methyl[8][9]. Triflusulfuron-methyl is used for the post-emergence control of broad-leaved weeds in sugar beet crops[9].

Synthesis Pathway

The industrial synthesis of triflusulfuron-methyl involves the reaction of an appropriate sulfonyl chloride, such as methyl 2-(chlorosulfonyl)-3-methylbenzoate, with a triazine-containing amine[8]. The synthesis of the sulfonyl chloride itself is a critical step.

Figure 3: Synthetic route to Triflusulfuron-methyl.

Modern Developments and Future Outlook

While chlorosulfonic acid remains a widely used reagent for chlorosulfonation due to its low cost and high reactivity, research continues to explore more environmentally benign and safer alternatives. These include the use of sulfuryl chloride in the presence of a Lewis acid catalyst or the Sandmeyer-type reaction of aromatic amines using a sulfur dioxide surrogate[10]. The development of these newer methods reflects the ongoing drive within the chemical industry towards greener and more sustainable processes.

The versatility of chlorosulfonylated methyl benzoates ensures their continued importance as intermediates in the synthesis of a wide range of biologically active molecules. Their role in the development of both pharmaceuticals and agrochemicals underscores the critical contribution of synthetic chemistry to human health and food security.

References

-

Triflusulfuron-methyl (Ref: DPX 66037). (n.d.). University of Hertfordshire. Retrieved from [Link]

-

Bassin, J. P., Cremlyn, R. J., & Swinbourne, F. J. (1991). CHLOROSULFONATION OF AROMATIC AND HETERO-AROMATIC SYSTEMS. Phosphorus, Sulfur, and Silicon and the Related Elements, 56(1-4), 245-275. Retrieved from [Link]

-

Introduction to the Symposium: History of Sulfonylurea Herbicide Use in Turfgrass Environments. (2017). Weed Technology, 31(3), 297-299. Retrieved from [Link]

-

Bassin, J., Cremlyn, R., & Swinbourne, F. J. (1991). REVIEW. CHLOROSULFONATION OF AROMATIC AND HETERO-AROMATIC SYSTEMS. Phosphorus, Sulfur, and Silicon and the Related Elements, 56(1-4), 245-275. Retrieved from [Link]

-

Mereiter, K. (2011). The herbicide triflusulfuron-methyl. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1778-o1779. Retrieved from [Link]

-

Sulfonylurea. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

-

Bassin, J., Cremlyn, R., & Swinbourne, F. J. (1991). REVIEW. CHLOROSULFONATION OF AROMATIC AND HETERO-AROMATIC SYSTEMS. Phosphorus, Sulfur, and Silicon and the Related Elements, 56(1-4), 245-275. Retrieved from [Link]

-

The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. (n.d.). Digital Commons @ NJIT. Retrieved from [Link]

-

Mereiter, K. (2011). The herbicide triflusulfuron-methyl. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1778–o1779. Retrieved from [Link]

-

Development of herbicides after 1945. (n.d.). ResearchGate. Retrieved from [Link]

-

Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. (2024). Organic Letters. Retrieved from [Link]

- Processes for the synthesis of intermediates of the herbicide flucetosulfuron. (n.d.). Google Patents.

-

Sulfonylurea. (n.d.). Kenso Agcare. Retrieved from [Link]

-

Mereiter, K. (2011). The herbicide triflusulfuron-methyl. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1778–o1779. Retrieved from [Link]

Sources

- 1. Sulfonylurea - Wikipedia [en.wikipedia.org]

- 2. Introduction to the Symposium: History of Sulfonylurea Herbicide Use in Turfgrass Environments | Weed Technology | Cambridge Core [cambridge.org]

- 3. What is Sulfonylurea (SR) Soybean Technology? | Crop Science US [cropscience.bayer.us]

- 4. kenso.com.au [kenso.com.au]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Methyl 5-(chlorosulfonyl)-2-methoxybenzoate | 191471-91-7 | Benchchem [benchchem.com]

- 8. Triflusulfuron-methyl (Ref: DPX 66037) [sitem.herts.ac.uk]

- 9. The herbicide triflusulfuron-methyl - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Methyl 2-(chlorosulfonyl)-5-methylbenzoate: Understanding the Electrophilicity of the Sulfonyl Chloride Group

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of Methyl 2-(chlorosulfonyl)-5-methylbenzoate, a substituted aromatic sulfonyl chloride of significant interest in organic synthesis and medicinal chemistry. The document delves into the molecular structure, proposed synthesis, and a detailed examination of the electrophilicity of the sulfonyl chloride moiety. The interplay of electronic and steric effects from the methyl and methoxycarbonyl substituents is explored to provide a nuanced understanding of its reactivity. This guide also presents detailed experimental protocols for its synthesis and subsequent derivatization, alongside a discussion of its potential applications as a versatile building block in the development of novel sulfonamide-based therapeutics.

Introduction: The Significance of Aryl Sulfonyl Chlorides

Aryl sulfonyl chlorides are a cornerstone class of reagents in organic chemistry, primarily serving as powerful electrophiles for the synthesis of sulfonamides, sulfonate esters, and sulfones.[1] The sulfonamide functional group, in particular, is a privileged motif in medicinal chemistry, found in a wide array of therapeutic agents with diverse biological activities, including antibacterial, diuretic, and anticancer properties.[2] The reactivity of a sulfonyl chloride is intricately governed by the electronic nature and steric environment of the aromatic ring to which it is attached. This guide focuses on a specific, yet illustrative example: this compound. By dissecting the structural nuances of this molecule, we can gain valuable insights into predicting and harnessing the reactivity of complex sulfonyl chlorides.

Molecular Structure and Physicochemical Properties

The chemical structure of this compound features a benzene ring with three substituents: a sulfonyl chloride group at position 1, a methyl ester group at position 2, and a methyl group at position 5.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₉ClO₄S |

| Molecular Weight | 248.68 g/mol |

| Appearance | Predicted to be a white to off-white solid |

| Solubility | Expected to be soluble in aprotic organic solvents (e.g., dichloromethane, THF, ethyl acetate) and reactive with protic solvents (e.g., water, alcohols). |

Spectroscopic Characterization (Predicted)

Due to the limited availability of experimental data for this specific molecule, the following spectroscopic characteristics are predicted based on known values for similar structures and general principles of spectroscopy.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Chemical Shifts / Frequencies |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.1-8.3 (d, 1H, Ar-H), δ 7.4-7.6 (dd, 1H, Ar-H), δ 7.2-7.4 (d, 1H, Ar-H), δ 3.9-4.0 (s, 3H, -OCH₃), δ 2.4-2.5 (s, 3H, Ar-CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 165-167 (C=O), δ 140-145 (Ar-C), δ 130-138 (Ar-C), δ 52-54 (-OCH₃), δ 20-22 (Ar-CH₃) |

| IR (KBr, cm⁻¹) | ~1730 (C=O stretch), ~1380 & ~1180 (S=O stretch, asymmetric and symmetric), ~750-850 (C-Cl stretch) |

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the direct chlorosulfonation of the readily available precursor, methyl 4-methylbenzoate. This electrophilic aromatic substitution reaction introduces the chlorosulfonyl group onto the aromatic ring.

Directing Effects in the Chlorosulfonation of Methyl 4-methylbenzoate

The regiochemical outcome of the chlorosulfonation is dictated by the directing effects of the substituents already present on the benzene ring:

-

Methyl Group (-CH₃): An activating, ortho, para-directing group.

-

Methyl Ester Group (-COOCH₃): A deactivating, meta-directing group.

Given these directing effects, the incoming electrophile (-SO₂Cl) will be directed to the position ortho to the activating methyl group and meta to the deactivating methyl ester group. This leads to the desired product, this compound.

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is a proposed method based on analogous transformations and should be performed with all necessary safety precautions by trained personnel.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), place methyl 4-methylbenzoate (1 equivalent).

-

Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add chlorosulfonic acid (3-5 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

In-depth Analysis of the Electrophilicity of the Sulfonyl Chloride Group

The reactivity of the sulfonyl chloride group in this compound is a product of the interplay between electronic and steric effects.

Electronic Effects

-

Inductive Effect: The sulfonyl group (-SO₂Cl) is strongly electron-withdrawing due to the high electronegativity of the oxygen and chlorine atoms. This makes the sulfur atom highly electron-deficient and thus, highly electrophilic. The methyl ester group (-COOCH₃) at the ortho position also exerts an electron-withdrawing inductive effect, further enhancing the electrophilicity of the sulfur center.

-

Resonance Effect: The methyl group at the para position to the sulfonyl chloride is electron-donating through hyperconjugation, which slightly reduces the electrophilicity of the sulfur atom by donating electron density to the aromatic ring. However, the powerful electron-withdrawing nature of the sulfonyl and ester groups is the dominant electronic factor.

Steric Effects

The methyl ester group at the ortho position introduces significant steric hindrance around the sulfonyl chloride moiety.[3] This steric bulk can impede the approach of nucleophiles to the electrophilic sulfur atom, potentially slowing down the reaction rate compared to less hindered sulfonyl chlorides.[4] The outcome of a reaction will therefore depend on the steric demands of the incoming nucleophile.

Caption: Factors influencing the reactivity of the sulfonyl chloride group.

Applications in Organic Synthesis and Drug Discovery

The primary application of this compound is as a versatile building block for the synthesis of a diverse range of sulfonamide derivatives.[5] Its bifunctional nature, possessing both a reactive sulfonyl chloride and a modifiable methyl ester, allows for the construction of complex molecules with potential therapeutic applications.

Synthesis of Novel Sulfonamides